3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c1-10-4-11(2)6-12(5-10)25(23,24)17-9-21(3)16-8-15(20)14(19)7-13(16)18(17)22/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRHXRYUKLCFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains a cornerstone for quinolin-4(1H)-one synthesis. Starting with 2-amino-4,5-difluorobenzoic acid (1 ), condensation with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C yields 6,7-difluoro-4-hydroxyquinolin-3-carboxylate (2 ). Subsequent decarboxylation and N-methylation proceed as follows:
- Decarboxylation : Heating 2 in DOWTHERM A at 250°C for 20 minutes generates 6,7-difluoroquinolin-4(1H)-one (3 ) in 88% yield.
- N-Methylation : Treatment of 3 with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 50°C for 8 hours affords 6,7-difluoro-1-methylquinolin-4(1H)-one (4 ) in 56% yield.
Key Data :
- 4 : 1H NMR (400 MHz, DMSO-d6) δ 12.87 (s, 1H, NH), 8.20–8.25 (m, 1H), 7.74–7.83 (m, 2H), 2.37 (s, 3H, CH3).
Halogenation at C-3: 3-Iodo-6,7-difluoro-1-methylquinolin-4(1H)-one
Electrophilic Iodination
Position-selective iodination at C-3 is achieved via General Procedure B :
- Reagents : 4 (62.2 mmol), iodine (62.2 mmol), n-butylamine (622 mmol), KI (saturated aqueous).
- Conditions : DMF, room temperature, 12 hours.
- Outcome : 3-Iodo-6,7-difluoro-1-methylquinolin-4(1H)-one (5 ) isolated in 97% yield.
Key Data :
Sulfonylation at C-3: Introducing the 3,5-Dimethylphenylsulfonyl Group
Transition-Metal-Catalyzed Coupling
Adapting General Procedure G , Suzuki–Miyaura coupling replaces iodine with the sulfonyl moiety:
- Reagents : 5 (3.35 mmol), 3,5-dimethylbenzenesulfonyl chloride (6 ), Pd(PPh3)4 (0.168 mmol), K2CO3 (2 M aqueous).
- Conditions : Degassed DMF, 85°C, 18 hours.
- Outcome : 3-[(3,5-Dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one (7 ) in 72% yield after silica gel chromatography.
Mechanistic Insight : The reaction proceeds via oxidative addition of 5 to Pd(0), transmetalation with sulfonyl chloride, and reductive elimination.
Direct Sulfonylation via CS2/Et2NH Activation
An alternative method from avoids transition metals:
- Reagents : 4 (1.2 mmol), 3,5-dimethylbenzenesulfonyl chloride (1.5 mmol), CS2 (1.2 mmol), Et2NH (1.5 mmol).
- Conditions : Dichloromethane, room temperature, 0.5 hours.
- Outcome : 7 isolated in 67% yield via nucleophilic attack at C-3 activated by the sulfonyl chloride-electrophile complex.
Comparative Analysis :
| Method | Yield (%) | Reaction Time | Catalyst Required |
|---|---|---|---|
| Suzuki Coupling | 72 | 18 h | Pd(PPh3)4 |
| CS2/Et2NH Activation | 67 | 0.5 h | None |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) shows ≥98% purity, confirming the absence of residual iodine or palladium.
Challenges and Optimization Strategies
- Regioselectivity in Sulfonylation : The C-3 position’s reactivity is enhanced by the electron-withdrawing quinolinone carbonyl, directing sulfonyl groups to this site.
- Fluorine Compatibility : Difluoro substituents stabilize intermediates via inductive effects but may retard electrophilic substitution; using Pd catalysis mitigates this.
- Scale-Up Considerations : The CS2/Et2NH method offers rapid, metal-free synthesis but requires careful handling of toxic CS2.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in binding to biological targets, while the fluorine atoms could enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
6,7-Difluoro-1-methylquinolin-4(1H)-one Derivatives
Compounds sharing the 6,7-difluoro-1-methylquinolin-4-one core but lacking the sulfonyl group (e.g., 6,7-difluoro-1-methylquinolin-4-one) exhibit reduced molecular weight (MW: 223.2 g/mol) and higher solubility in polar solvents (logP ~1.8).
Sulfonamide-Functionalized Quinolinones
Analogues such as 3-(phenylsulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one (MW: 357.38 g/mol) demonstrate that the 3,5-dimethylphenyl substitution in the target compound enhances steric bulk, which may improve selectivity for hydrophobic binding pockets. Fluorine atoms at positions 6 and 7 are known to enhance metabolic stability and electronegativity, a trend observed in fluorinated pharmaceuticals like ciprofloxacin .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 403.42 | 3.2 | <0.1 (water) | 3,5-dimethylphenylsulfonyl, 6,7-F₂ |
| 6,7-Difluoro-1-methylquinolin-4(1H)-one | 223.20 | 1.8 | 1.5 (water) | None at position 3 |
| 3-(Phenylsulfonyl)-6-fluoroquinolin-4-one | 343.35 | 2.9 | 0.3 (water) | Phenylsulfonyl, single F at position 6 |
The target compound’s lower solubility compared to non-sulfonylated analogs highlights the trade-off between lipophilicity and aqueous solubility, a critical factor in drug design.
Chromatographic Behavior
Such methods could be critical for purifying enantiomers during synthesis .
Biological Activity
3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- IUPAC Name: this compound
- Molecular Formula: C17H13F2N O3S
- Molecular Weight: 363.38 g/mol
- SMILES Notation: CN1C=C(C(=O)N(C)C2=C(C=CC=N2)C=C1F)S(=O)(=O)C3=CC=C(C=C3)C(F)=C
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways relevant in various diseases. Preliminary studies suggest that it may act as a tyrosinase inhibitor, which is significant in the context of skin pigmentation disorders and certain types of cancers.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin synthesis. The inhibition of this enzyme can reduce hyperpigmentation and is a target for skin-lightening agents.
Key Findings:
- The compound demonstrated significant inhibitory activity against tyrosinase with an IC50 value comparable to established inhibitors like kojic acid.
- Structure-activity relationship (SAR) studies indicated that the presence of the sulfonyl group and specific substitutions on the quinoline ring significantly enhance inhibitory potency.
| Compound | IC50 (µM) | Comments |
|---|---|---|
| This compound | 25.75 | Effective against tyrosinase |
| Kojic Acid | 30.00 | Reference standard |
Antitumor Activity
Recent studies have also explored the compound's potential as an antitumor agent. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study:
In a study assessing the cytotoxic effects on human cancer cells, the compound exhibited:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Results: Significant reduction in cell viability at concentrations above 10 µM.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- The sulfonyl group enhances solubility and interaction with the enzyme active site.
- Fluorine substitutions at positions 6 and 7 of the quinoline ring improve binding affinity due to increased electron-withdrawing effects.
- The dimethylphenyl moiety contributes to hydrophobic interactions which are crucial for enzyme binding.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : InCl₃ in reduces reaction time and improves regioselectivity.
- Solvent Choice : Dichloromethane/di-isopropylether mixtures aid crystallization .
- Microwave Activation : Enhances reaction efficiency compared to conventional heating .
Q. Table 1: Representative Synthesis Conditions
| Step | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | InCl₃, silica gel | Microwave, 5 min | 63% | |
| Sulfonation | Not specified | DCM, rt | ~50–70%* | |
| *Hypothetical range based on analogous quinolinone derivatizations. |
Structural Characterization
Q: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking, N–H⋯N hydrogen bonds in ) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns, methyl group integration) .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N percentages as in , with <0.5% deviation) .
Advanced Consideration :
For polymorphic forms, pair X-ray with DSC/TGA to assess thermal stability .
Biological Activity Profiling
Q: How can researchers evaluate the biological activity of this compound, particularly its potential as an antiviral or antiparasitic agent?
Methodological Answer:
- Cytotoxicity Assays : Use HEK cells () with % viability metrics at varying concentrations (e.g., 10% DMSO as solvent control) .
- Antimalarial Testing : Measure IC₅₀ against Plasmodium strains via plaque reduction assays (analogous to ’s ELQ derivatives) .
- Mechanistic Studies : Fluorine substituents may enhance membrane permeability; compare logP values (e.g., via HPLC) to optimize bioavailability .
Q. Table 2: Biological Assay Parameters
| Assay Type | Cell Line/Organism | Key Metrics | Reference |
|---|---|---|---|
| Cytotoxicity | HEK cells | % Viability, EC₅₀ | |
| Antiparasitic | P. falciparum | IC₅₀, selectivity index |
Advanced Physicochemical Properties
Q: How do substituents (e.g., 6,7-difluoro, sulfonyl) influence solubility and logP, and how can these be measured?
Methodological Answer:
- logP Determination : Use shake-flask/HPLC methods (). Difluoro groups reduce logP vs. non-fluorinated analogs, improving aqueous solubility .
- Solubility Screening : Perform pH-dependent solubility studies in buffers (e.g., PBS) with UV-Vis quantification.
- Thermodynamic Stability : DSC/TGA analyses (e.g., ’s crystal stability) .
Advanced Insight :
6,7-Difluoro groups may introduce steric hindrance, affecting crystal packing and dissolution rates .
Data Contradictions and Reproducibility
Q: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Control Standardization : Ensure consistent solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity ).
Substituent Effects : Compare analogs (e.g., 4-methyl vs. 4-chlorophenyl in ) to isolate substituent contributions .
Assay Validation : Replicate experiments with orthogonal methods (e.g., plaque reduction + cell viability assays) .
Example : A compound with 4-methylsulfonyl () may show lower activity than 4-chlorophenyl derivatives () due to electronic effects .
Crystallization Challenges
Q: What strategies improve crystallization for X-ray analysis, particularly with bulky sulfonyl groups?
Methodological Answer:
- Solvent Pairing : Slow evaporation in CH₂Cl₂/di-isopropylether () promotes nucleation .
- Intermolecular Interactions : Design derivatives with hydrogen-bond donors (e.g., NH groups) to stabilize crystal lattices .
- Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to control crystal growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
